2-Keto-D-gluconic acid hemicalcium salt monohydrate

Descripción general

Descripción

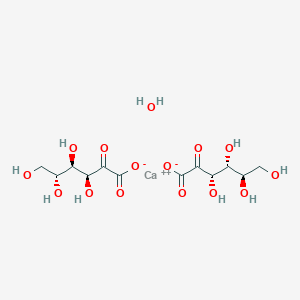

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a chemical compound with the molecular formula C6H9O7 · ½Ca · xH2O . . This compound is commonly used in various scientific research applications due to its unique properties and reactivity.

Mecanismo De Acción

Target of Action

The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the UxuR regulon in E. coli . This regulon controls the genes for the metabolism of 2-keto-D-gluconic acid .

Mode of Action

2-Keto-D-gluconic acid interacts with its target by being converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . This conversion is a key step in the metabolic pathway of the compound.

Biochemical Pathways

The biochemical pathway affected by 2-Keto-D-gluconic acid involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This conversion is part of the UxuR regulon-controlled metabolic pathway in E. coli

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the production of D-mannonate . This compound can be used to make D-erythorbic acid using an α-amylase enzyme .

Action Environment

The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and the presence of certain substances. For example, one study found that the activity of an enzyme involved in the compound’s metabolic pathway was influenced by the presence of metal ions, organic solvents, and the chelating agent ethylene diamine tetra-acetic acid (EDTA) .

Análisis Bioquímico

Biochemical Properties

The role of 2-Keto-D-gluconic acid hemicalcium salt hydrate in biochemical reactions is not fully understood. It is known that genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon in E. coli . The compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) .

Cellular Effects

It is known that 2-keto-D-gluconic acid exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .

Molecular Mechanism

It is known to interact with enzymes such as fructuronate reductase

Metabolic Pathways

2-Keto-D-gluconic acid hemicalcium salt hydrate is involved in the metabolism of glucose and gluconic acid in some pseudomonas strains . It is also involved in the metabolism of uronic acids in E. coli .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Keto-D-gluconic acid hemicalcium salt monohydrate can be synthesized through the oxidation of D-glucose . The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the formation of the desired product. One method involves dissolving L-glutamic acid in anhydrous ethanol and adding concentrated sulfuric acid while maintaining the solution temperature below 5°C .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Pseudomonas, are used to convert glucose into 2-Keto-D-gluconic acid, which is then reacted with calcium ions to form the hemicalcium salt .

Análisis De Reacciones Químicas

Types of Reactions

2-Keto-D-gluconic acid hemicalcium salt monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include D-ribulose and D-arabinose when heated in pyridine with a nickel acetate catalyst . Additionally, the compound can be converted to D-erythorbic acid using an α-amylase enzyme .

Aplicaciones Científicas De Investigación

2-Keto-D-gluconic acid hemicalcium salt monohydrate has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Calcium 2-keto-D-gluconate: Similar in structure and properties, used in similar applications.

D-Arabino-2-hexulopyranosonic acid hemicalcium salt hydrate: Another variant with similar uses.

Uniqueness

2-Keto-D-gluconic acid hemicalcium salt monohydrate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .

Actividad Biológica

2-Keto-D-gluconic acid hemicalcium salt monohydrate (CAS Number: 3470-37-9) is a calcium salt derivative of 2-keto-D-gluconic acid, a compound that is gaining attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores its biological activity, including antimicrobial properties, metabolic pathways, and potential applications in various fields.

- Molecular Formula : C₁₂H₂₀CaO₁₄

- Molecular Weight : 428.356 g/mol

- Appearance : White powder

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Antimicrobial Activity

2-Keto-D-gluconic acid hemicalcium salt exhibits notable antimicrobial properties, particularly against certain plant pathogens. Research indicates that it effectively inhibits species of Pseudomonas, which are known to cause various plant diseases. The mechanism involves the regulation of specific metabolic genes controlled by the UxuR regulon in E. coli, allowing for the utilization of this compound as a carbon source .

Metabolic Pathways

The enzymatic conversion of 2-keto-D-gluconic acid involves several key reactions:

- It is metabolized to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) in E. coli.

- Additionally, it can be used to synthesize D-erythorbic acid through enzymatic pathways involving α-amylase .

Enzymatic Reactions

The following table summarizes relevant enzymatic processes involving 2-keto-D-gluconic acid:

| Reaction | Enzyme | Products |

|---|---|---|

| 2-Keto-D-gluconic acid → D-Mannonate | Fructuronate reductase (EC 1.1.1.57) | D-Mannonate |

| 2-Keto-D-gluconic acid → D-Erythorbic acid | α-Amylase | D-Erythorbic acid |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that formulations containing 2-keto-D-gluconic acid hemicalcium salt significantly reduced the growth of Pseudomonas species in vitro, suggesting its potential as a natural preservative or biocontrol agent in agriculture .

- Synthesis of Ascorbic Acid : Research has shown that this compound can serve as a precursor in the production of L-ascorbic acid (vitamin C). In controlled experiments, varying concentrations of α-amylase facilitated the conversion of 2-keto-D-gluconic acid to D-erythorbic acid, with yields measured at different enzyme concentrations .

- Calcium Homeostasis : Studies indicate that compounds like 2-keto-D-gluconic acid can influence calcium ion homeostasis within cells, which is crucial for various cellular functions including signaling and muscle contraction .

Propiedades

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-37-9, 1040352-40-6 | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.